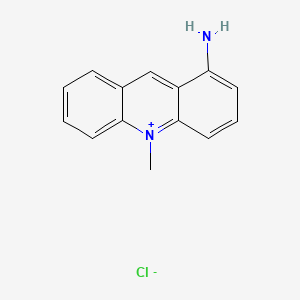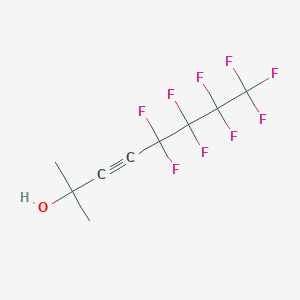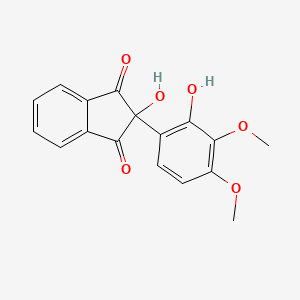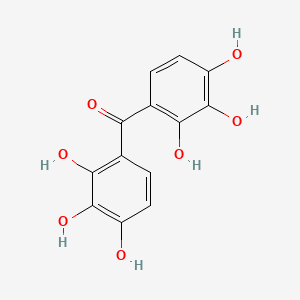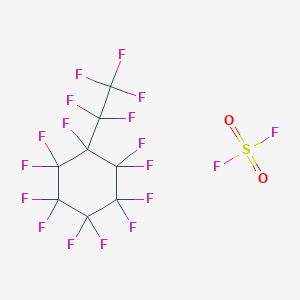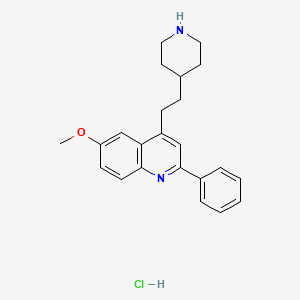
Cyclobutanecarbonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarbonyl bromide is an organic compound with the molecular formula C₅H₇BrO. It is a derivative of cyclobutane, a four-membered ring structure, and contains a carbonyl group (C=O) bonded to a bromine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl bromide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with thionyl bromide (SOBr₂) under reflux conditions. The reaction proceeds as follows:
Cyclobutanecarboxylic acid+SOBr2→Cyclobutanecarbonyl bromide+SO2+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions can be optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutanecarbonyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, thioesters.
Reduction: Cyclobutanemethanol.
Oxidation: Cyclobutanecarboxylic acid .
Applications De Recherche Scientifique
Cyclobutanecarbonyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various cyclobutane-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Cyclobutane derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of cyclobutanecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound’s reactivity is influenced by the ring strain in the cyclobutane ring, which can affect the stability and reactivity of intermediates formed during reactions .
Comparaison Avec Des Composés Similaires
Cyclobutanecarbonyl bromide can be compared with other similar compounds, such as:
Cyclobutanecarbonyl chloride: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in reaction conditions and yields.
Cyclobutanecarboxylic acid: The parent carboxylic acid from which this compound is derived. It is less reactive and does not undergo nucleophilic substitution as readily.
Cyclobutanemethanol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl group. .
Propriétés
IUPAC Name |
cyclobutanecarbonyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5(7)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLJDNPAYGPMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517566 |
Source


|
| Record name | Cyclobutanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76940-04-0 |
Source


|
| Record name | Cyclobutanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
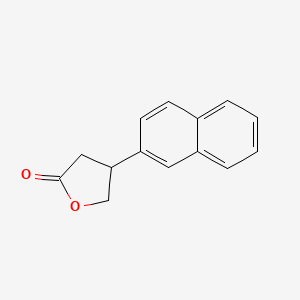
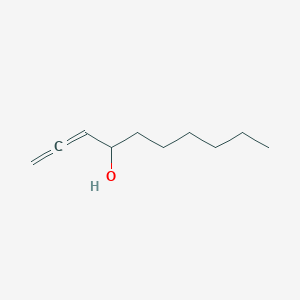
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
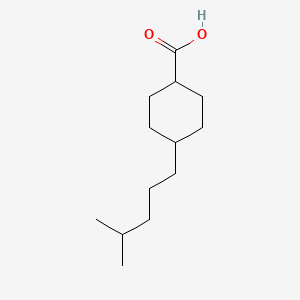

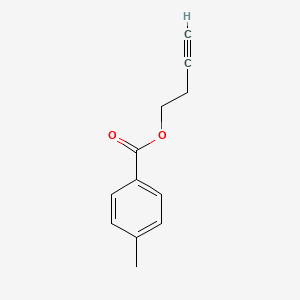
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
